molecular formula C19H24O2 B1665707 Almestrone CAS No. 10448-96-1

Almestrone

Cat. No.: B1665707
CAS No.: 10448-96-1
M. Wt: 284.4 g/mol
InChI Key: JUAJXSMWFOFDFC-LGZYWBIMSA-N
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Description

Almestrone, also known as 7α-methylestrone, is a synthetic, steroidal estrogen. It was first synthesized in 1967 but was never marketed. This compound is primarily used as a precursor in the synthesis of several highly active steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Almestrone can be synthesized through various chemical reactions. One common method involves using acetophenone as a raw material. The process includes ketone reduction, ketone acidification, and esterification reactions to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chemical synthesis using the aforementioned reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Almestrone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the ketone group in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of other steroids .

Scientific Research Applications

Almestrone has several scientific research applications:

Mechanism of Action

Almestrone exerts its effects by binding to estrogen receptors in the body. This binding activates specific molecular pathways that regulate gene expression and cellular functions. The primary molecular targets include estrogen receptors alpha and beta, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with similar structure and function.

    Estradiol: Another naturally occurring estrogen, more potent than estrone.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

Almestrone is unique due to its synthetic origin and specific structural modifications, such as the presence of a methyl group at the 7α position. This modification enhances its stability and alters its biological activity compared to naturally occurring estrogens .

Properties

CAS No.

10448-96-1

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(13S)-3-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h3-4,10-11,15-16,18,20H,5-9H2,1-2H3/t11?,15?,16?,18?,19-/m0/s1

InChI Key

JUAJXSMWFOFDFC-LGZYWBIMSA-N

Isomeric SMILES

CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)[C@]4(CC3)C

SMILES

CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Almestrone;  BA38372;  BA-38372;  BA 38372;  Ciba 38372;  Ciba-38372;  Ciba38372;  7α-methylestrone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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